molecular formula C21H25N3O2S B238471 4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B238471
M. Wt: 383.5 g/mol
InChI Key: XDSDTRMXZDMFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C21H25N3O2S It is characterized by the presence of a tert-butyl group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propanoylamino Intermediate: The starting material, 3-aminophenyl, is reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(propanoylamino)phenyl.

    Introduction of the Carbamothioyl Group: The intermediate is then treated with thiophosgene (CSCl2) to introduce the carbamothioyl group, resulting in 3-(propanoylamino)phenyl isothiocyanate.

    Coupling with 4-tert-butylbenzamide: Finally, the isothiocyanate intermediate is coupled with 4-tert-butylbenzamide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thioamide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide
  • 4-tert-butyl-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide
  • 4-tert-butyl-N-{[3-(benzoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The propanoylamino and carbamothioyl groups contribute to its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H25N3O2S/c1-5-18(25)22-16-7-6-8-17(13-16)23-20(27)24-19(26)14-9-11-15(12-10-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H2,23,24,26,27)

InChI Key

XDSDTRMXZDMFEO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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